An In-depth Technical Guide to Pyridazin-3-ylmethanamine: Synthesis, Properties, and Applications
An In-depth Technical Guide to Pyridazin-3-ylmethanamine: Synthesis, Properties, and Applications
Introduction: The Strategic Value of the Pyridazine Scaffold
In the landscape of modern medicinal chemistry, the pyridazine ring has emerged as a "privileged structure"—a molecular scaffold that consistently appears in a diverse range of biologically active compounds.[1][2] Its unique electronic properties, conferred by the two adjacent nitrogen atoms, distinguish it from other diazines and its carbocyclic analog, benzene. The pyridazine nucleus imparts increased polarity, enhances aqueous solubility, and presents specific vectors for hydrogen bonding, all of which are desirable traits in drug design.[1][2][3]
This guide focuses on a particularly valuable building block derived from this scaffold: Pyridazin-3-ylmethanamine (also known as 3-(aminomethyl)pyridazine). This molecule uniquely combines the aromatic, electron-deficient pyridazine core with a flexible, nucleophilic primary aminomethyl group. This combination makes it a highly versatile synthon for drug development professionals, enabling its use as a core fragment, a linker to peripheral functionalities, or a key pharmacophoric element for engaging with biological targets. We will explore its fundamental chemical properties, provide robust synthetic protocols, and discuss its reactivity and strategic application in the development of novel therapeutics.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. Pyridazin-3-ylmethanamine is a solid at room temperature and, due to its amine functionality and susceptibility of the pyridazine ring to oxidation, requires careful handling and storage under inert atmosphere at reduced temperatures (2-8°C) to ensure its long-term integrity.[4][5]
Key Physicochemical Data
The fundamental properties of Pyridazin-3-ylmethanamine are summarized in the table below. This data is essential for reaction planning, formulation development, and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃ | [6] |
| Molecular Weight | 109.13 g/mol | [7][8] |
| CAS Number | 93319-65-4 | [7][8] |
| Physical Form | Solid | [4][5] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [4][5][9] |
| Predicted XLogP3 | -1.9 | [7][8] |
| IUPAC Name | pyridazin-3-ylmethanamine | [7][8] |
Basicity and pKa Considerations: A Tale of Three Nitrogens
A critical feature of Pyridazin-3-ylmethanamine is the presence of three distinct nitrogen atoms, each with a different basicity. Understanding their relative pKa values is paramount for predicting reaction outcomes, designing salt-formulation strategies, and modeling interactions with biological targets.
-
Aminomethyl Nitrogen (N-H₂): As a primary, non-aromatic amine, this nitrogen is the most basic site on the molecule. Its pKa is expected to be in the range of 8.0 - 9.0 , typical for alkylamines. It will be readily protonated under physiological and most acidic reaction conditions.
-
Pyridazine Nitrogens (N1, N2): The two adjacent nitrogen atoms in the pyridazine ring are significantly less basic than the aminomethyl group. The parent pyridazine molecule has a pKa of approximately 2.0 - 2.3 .[1][3] This low basicity is due to the sp² hybridization of the nitrogen atoms and the inductive electron-withdrawing effect within the aromatic ring. While lone pair-lone pair repulsion between the adjacent nitrogens makes pyridazine slightly more basic than pyrimidine or pyrazine, it remains a weak base.[10][11]
Field Insight: In a typical reaction workup involving an acid wash, a researcher can expect both the aminomethyl group and, to a lesser extent, the pyridazine ring to be protonated. However, under mildly basic conditions (e.g., pH 8-9), the aminomethyl group can be selectively deprotonated, liberating its nucleophilicity while the pyridazine ring remains largely uncharged. This differential basicity is a key handle for selective chemical manipulation.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.10 | dd | 1H | H6 | The proton at C6 is adjacent to N1 and is deshielded, appearing far downfield. |
| ~7.60 | dd | 1H | H4 | The proton at C4 experiences coupling to both H5 and H6. |
| ~7.45 | dd | 1H | H5 | The proton at C5 is coupled to H4 and H6. |
| ~4.10 | s | 2H | -CH ₂-NH₂ | The methylene protons are adjacent to the pyridazine ring and the amine, appearing as a singlet. |
| ~1.80 | br s | 2H | -CH₂-NH ₂ | The amine protons are typically broad and exchangeable. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C3 | Carbon attached to the aminomethyl group and between two nitrogens. |
| ~151.0 | C6 | Carbon adjacent to N1, highly deshielded. |
| ~128.0 | C5 | Aromatic CH carbon. |
| ~125.0 | C4 | Aromatic CH carbon. |
| ~45.0 | -C H₂-NH₂ | Aliphatic carbon of the aminomethyl group. |
Part 2: Synthesis of Pyridazin-3-ylmethanamine
The synthesis of Pyridazin-3-ylmethanamine is most reliably achieved through the reduction of a readily available precursor, 3-cyanopyridazine. This method is efficient and avoids the harsh conditions that might be required for other routes, such as the direct amination of 3-(chloromethyl)pyridazine.
Recommended Synthetic Workflow: Nitrile Reduction
The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, Lithium Aluminum Hydride (LiAlH₄) is an excellent choice of reagent due to its high reactivity, which ensures complete conversion.[13][14]
Caption: Workflow for the synthesis of Pyridazin-3-ylmethanamine.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Objective: To synthesize Pyridazin-3-ylmethanamine via the LiAlH₄ reduction of 3-cyanopyridazine.
Materials:
-
3-Cyanopyridazine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.2 equivalents) under a positive pressure of nitrogen.
-
Add anhydrous THF via syringe to create a suspension (approx. 0.5 M). Cool the flask to 0°C using an ice-water bath.
-
Causality: An inert atmosphere is critical as LiAlH₄ reacts violently with water and moisture. Cooling to 0°C controls the initial exothermic reaction upon addition of the substrate.
-
-
Substrate Addition:
-
Dissolve 3-cyanopyridazine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM/Methanol (9:1) eluent system. The disappearance of the starting material (3-cyanopyridazine) and the appearance of a new, more polar spot (the amine product) at a lower Rf indicates completion.
-
-
Workup (Quenching):
-
Cool the reaction mixture back to 0°C.
-
CAUTION: The quenching process is highly exothermic and liberates hydrogen gas. Perform this step slowly and carefully in an efficient fume hood.
-
Sequentially and dropwise, add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method, which produces a granular, easily filterable aluminum salt precipitate.[15]
-
Stir the resulting slurry vigorously for 30 minutes at room temperature.
-
-
Isolation and Purification:
-
Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and DCM.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of 0-10% Methanol in Dichloromethane, to afford pure Pyridazin-3-ylmethanamine.
-
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic value of Pyridazin-3-ylmethanamine lies in the predictable and robust reactivity of its primary amine, which serves as a versatile handle for constructing more complex molecules.
N-Acylation and N-Sulfonylation
The primary amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form stable amide and sulfonamide linkages. This reaction is fundamental for attaching the pyridazine core to other molecular fragments.
Reductive Amination (Reductive Alkylation)
For drug development professionals, reductive amination is one of the most powerful tools for C-N bond formation, allowing the synthesis of secondary and tertiary amines with high selectivity and yields.[16][17] Pyridazin-3-ylmethanamine is an excellent nucleophile for this transformation. The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic catalysis), which is then reduced in situ by a mild reducing agent.
Caption: Mechanism of reductive amination with Pyridazin-3-ylmethanamine.
Field Insight: The choice of reducing agent is critical for a successful one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion as it forms.[17] This selectivity prevents side reactions and simplifies the procedure, making it highly favored in library synthesis and process development.
Part 4: Applications in Medicinal Chemistry
While specific approved drugs containing the intact Pyridazin-3-ylmethanamine structure are not yet prevalent, the 3-aminopyridazine and related pyridazine motifs are found in numerous therapeutic agents.[1][3] The aminomethyl group serves as a critical linker, providing optimal spacing and geometry to position other pharmacophoric elements for interaction with biological targets like kinases, receptors, and enzymes.
Key Roles in Drug Design:
-
Hydrogen Bonding: The primary/secondary amine can act as a potent hydrogen bond donor, while the pyridazine nitrogens act as acceptors. This dual capability allows for strong and specific interactions within a protein binding site.
-
Salt Formation and Solubility: The basic aminomethyl group provides a handle for forming pharmaceutically acceptable salts, which can dramatically improve the solubility and bioavailability of a drug candidate.
-
Scaffold Hopping and Bioisosterism: The pyridazine ring is often used as a bioisostere for other aromatic systems like phenyl or pyridine rings to modulate properties such as metabolism (reducing CYP450 inhibition), polarity, and target engagement.[1]
-
Vector for Elaboration: The -CH₂-NH₂ unit provides a reactive site that is one carbon removed from the aromatic ring, offering a flexible vector for chemists to explore the chemical space around a target.
Numerous patents describe pyridazine derivatives for treating a wide range of diseases, including cancer, inflammation, and neurological disorders, underscoring the broad utility of this scaffold in drug discovery.[18][19][20]
Part 5: Safety and Handling
Pyridazin-3-ylmethanamine is classified as acutely toxic if swallowed and requires careful handling.
-
Precautionary Statements: P264, P270, P301+P316, P405, P501.[7][8][21]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.
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